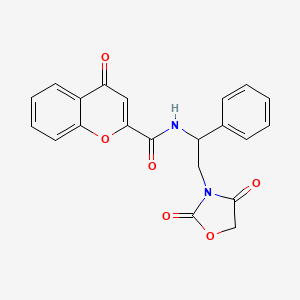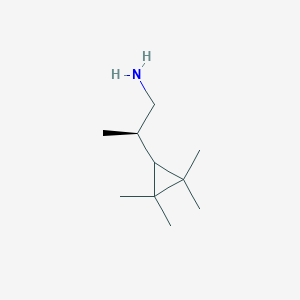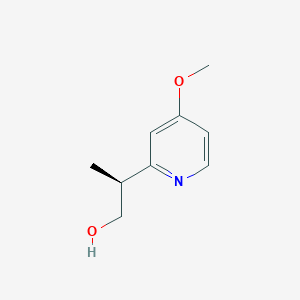![molecular formula C21H23N5O2 B2548230 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine CAS No. 1705107-19-2](/img/structure/B2548230.png)
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine is a complex organic compound that features a piperidine ring substituted with a benzoyl group and a pyrazole ring, as well as an oxadiazole ring with a cyclopropyl group
作用機序
Oxadiazoles
are a class of organic compounds that contain a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . They have been found to possess various biological activities, such as antimicrobial activity .
Pyrazoles
are another class of organic compounds that contain a five-membered heterocyclic ring with two nitrogen atoms and three carbon atoms . Pyrazole derivatives have been found to possess a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine typically involves multiple steps. One common approach is to start with the preparation of the oxadiazole ring, which can be synthesized via the reaction of amidoximes with carboxylic acids or their derivatives in a suitable medium such as NaOH-DMSO . The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with a benzoyl chloride derivative under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands .
化学反応の分析
Types of Reactions
3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases to deprotonate the piperidine ring, followed by reaction with suitable electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific receptors or enzymes.
類似化合物との比較
Similar Compounds
- 3-(Cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine
- 5-Cyclopropyl-1,3,4-oxadiazol-2-amine
- 3-Cyclopropyl-1,2,4-oxadiazol-5-amine
Uniqueness
3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both the oxadiazole and pyrazole rings, along with the piperidine backbone, allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
特性
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c27-21(17-5-1-6-18(13-17)26-11-3-9-22-26)25-10-2-4-15(14-25)12-19-23-20(24-28-19)16-7-8-16/h1,3,5-6,9,11,13,15-16H,2,4,7-8,10,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCFLKLWVHHTCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)N3C=CC=N3)CC4=NC(=NO4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-Furan-2-yl-8-hydroxy-6-m-tolyloxy-hexahydro-pyrano[3,2-d][1,3]dioxin-7-yl)-acetamide](/img/structure/B2548147.png)

![N-[(1-benzylindol-3-yl)methyl]pyridin-3-amine](/img/structure/B2548151.png)

![6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2548154.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2548157.png)
![6-Ethoxy-4-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2548158.png)
![1-{4-[(5-Chloropyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one](/img/structure/B2548162.png)
![2-{[4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2548166.png)
![Methyl 2-(2-chloropropanoyl)spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-1-carboxylate](/img/structure/B2548167.png)
![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methylbenzamide](/img/structure/B2548168.png)

![1-(3-methoxyphenyl)-4-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}piperazine](/img/structure/B2548170.png)
